(S,R,S)-Ahpc-C2-NH2 dihydrochloride
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Overview
Description
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthetic compound used primarily in the field of chemical biology. It is a derivative of the von Hippel-Lindau (VHL) ligand and is often used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to recruit specific proteins for degradation via the ubiquitin-proteasome system, making this compound a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves multiple steps, starting from the basic VHL ligand structure. The process typically includes:
Formation of the VHL Ligand: The initial step involves the synthesis of the VHL ligand, which is achieved through a series of organic reactions including amide bond formation and cyclization.
Functionalization: The VHL ligand is then functionalized with a linker that includes the C2-NH2 group. This step often involves nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-Ahpc-C2-NH2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the VHL ligand.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the functionalization steps
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various derivatives of the VHL ligand, each with different functional groups that can be used for further applications in PROTAC development .
Scientific Research Applications
(S,R,S)-Ahpc-C2-NH2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the ubiquitin-proteasome system and protein turnover.
Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves its role as a VHL ligand. It binds to the VHL protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The compound’s ability to recruit specific proteins for degradation makes it a powerful tool in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-Ahpc-Me dihydrochloride: Another VHL ligand used in PROTAC development.
(S,R,S)-Ahpc-C10-NH2 dihydrochloride: A similar compound with a longer linker, used for targeting different proteins
Uniqueness
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is unique due to its specific linker length and functional groups, which provide optimal binding and degradation efficiency for certain target proteins. Its versatility in forming various PROTACs makes it a valuable compound in chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C25H36ClN5O4S |
---|---|
Molecular Weight |
538.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H35N5O4S.ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);1H/t18-,19+,22-;/m1./s1 |
InChI Key |
MWJRVUAMQFGWCF-UBKAUKJESA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl |
Origin of Product |
United States |
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